5,8-Epoxyimidazo[1,5-A]pyridine

Photophysics D-π-A Dyes Electron-Donating Groups

Researchers developing fluorescent probes or D-π-A dye systems face inconsistent quantum yields when using flat imidazopyridine isomers. 5,8-Epoxyimidazo[1,5-A]pyridine (CAS 136263-26-8) solves this with a rigid, three-dimensional scaffold that delivers superior electron-donating character and tunable emission. - Enables quantum yields up to 38.5% in imidazo[1,5-a]pyridine systems. - Epoxy bridge provides a unique handle for ring-opening functionalization and scaffold diversification. - Cited in patent literature as a key intermediate for pharma-active compounds.

Molecular Formula C7H4N2O
Molecular Weight 132.122
CAS No. 136263-26-8
Cat. No. B591028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Epoxyimidazo[1,5-A]pyridine
CAS136263-26-8
Synonyms5,8-Epoxyimidazo[1,5-a]pyridine(9CI)
Molecular FormulaC7H4N2O
Molecular Weight132.122
Structural Identifiers
SMILESC1=C2C3=CN=CN3C(=C1)O2
InChIInChI=1S/C7H4N2O/c1-2-7-9-4-8-3-5(9)6(1)10-7/h1-4H
InChIKeyPLBWWLBEIZSROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Epoxyimidazo[1,5-A]pyridine: Rigid Fused Heterocyclic Scaffold


5,8-Epoxyimidazo[1,5-A]pyridine (CAS 136263-26-8) is a tricyclic heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its structure features an imidazole ring fused to a pyridine ring with an additional epoxy bridge at the 5,8-positions, creating a rigid, three-dimensional scaffold. The molecular formula is C7H4N2O with a molecular weight of 132.12 g/mol . Calculated physical properties include a density of 1.621 g/cm³ and a refractive index of 1.823 . This unique architecture provides distinct reactivity and potential for functionalization compared to simpler, non-epoxy imidazopyridine analogs, making it a valuable building block in medicinal chemistry and materials science research.

5,8-Epoxyimidazo[1,5-A]pyridine: Isomer & Scaffold Specificity


Generic substitution among imidazopyridine derivatives is scientifically unsound due to significant differences in electronic properties, reactivity, and application-specific performance dictated by nitrogen position and ring substituents. Research demonstrates that imidazo[1,5-a]pyridine isomers exhibit stronger electron-donor character and higher emission quantum yields compared to their imidazo[1,2-a]pyridine counterparts, directly impacting their utility in optoelectronic and imaging applications [1]. Furthermore, the presence of the 5,8-epoxy bridge in this specific compound introduces additional rigidity and unique ring-opening reactivity not present in non-epoxy imidazo[1,5-a]pyridines, enabling access to distinct chemical space and serving as a valuable intermediate for more complex molecular architectures [2].

5,8-Epoxyimidazo[1,5-A]pyridine Comparative Evidence


Imidazo[1,5-a]pyridine as Stronger Electron Donor

In a direct comparison of 10-π electron nitrogen bridgehead bicyclic [5,6]-fused ring systems, imidazo[1,5-a]pyridine derivatives (IIIa, IVa) displayed a cyanine-like character with intense absorption and higher quantum yields of emission, whereas imidazo[1,2-a]pyridine derivatives (Ia, IIa) were purely dipolar [1]. This difference underscores the stronger electron-donor character of the imidazo[1,5-a]pyridine core. While this study was conducted on substituted derivatives, the core electronic properties are intrinsic to the imidazo[1,5-a]pyridine ring system, which is the foundation of 5,8-Epoxyimidazo[1,5-A]pyridine.

Photophysics D-π-A Dyes Electron-Donating Groups

Tunable Quantum Yields of Imidazo[1,5-a]pyridine Emitters

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated that quantum yields (Φ) in solution can be tuned from 6.4% to 38.5% depending on the nature and position of substituents on the core scaffold [1]. This establishes a quantitative performance benchmark for the imidazo[1,5-a]pyridine class. The unsubstituted 5,8-Epoxyimidazo[1,5-A]pyridine serves as a versatile precursor for introducing substituents to access this range of photophysical properties.

Fluorescence Quantum Yield Down-shifting Materials

Unique Reactivity of the 5,8-Epoxy Bridge

The 5,8-epoxy group in tricyclic imidazopyridine derivatives introduces a reactive site for ring-opening transformations, enabling the synthesis of more complex molecular architectures that are inaccessible from the non-epoxy parent scaffold [1]. This patent literature explicitly identifies such tricyclic epoxides as valuable intermediates for the preparation of pharmaceutical active compounds [1].

Synthetic Intermediate Ring-Opening Reactions Rigid Scaffold

Synthetic Accessibility of Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine core is accessible through a variety of robust synthetic methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions [1]. While the 5,8-Epoxyimidazo[1,5-A]pyridine derivative itself may require specific precursor preparation, the broad synthetic knowledge base for the parent core supports the feasibility of its synthesis and functionalization.

Synthetic Methodology Cyclocondensation Oxidative Cyclization

5,8-Epoxyimidazo[1,5-A]pyridine Application Scenarios


Fluorescent Probes and Down-Shifting Materials

Research groups focused on developing new fluorescent dyes, bioimaging probes, or luminescent materials for optoelectronics should prioritize 5,8-Epoxyimidazo[1,5-A]pyridine as a core scaffold. The imidazo[1,5-a]pyridine class is known for strong electron-donating properties and high, tunable quantum yields (up to 38.5%) [REFS-1, REFS-2]. The epoxy bridge offers a handle for further functionalization to fine-tune emission properties and introduce targeting moieties.

Rigid 3D Building Blocks for Medicinal Chemistry

In drug discovery projects where scaffold rigidity and unique spatial orientation are critical for target binding or selectivity, 5,8-Epoxyimidazo[1,5-A]pyridine offers a distinct advantage over flat, non-bridged imidazopyridine isomers. The tricyclic epoxy framework is explicitly noted in patent literature as a valuable intermediate for preparing pharmaceutical active compounds, making it a strategic procurement choice for generating novel, patentable lead series [3].

Electron-Donor Units in D-π-A Dye Architectures

For chemists and materials scientists constructing donor-π-acceptor (D-π-A) dye systems, the imidazo[1,5-a]pyridine core is a superior electron donor compared to the imidazo[1,2-a]pyridine isomer, exhibiting a cyanine-like character that leads to intense absorption and higher emission quantum yields [1]. The 5,8-epoxy variant provides a structurally unique donor unit that can be further elaborated to optimize intramolecular charge transfer and photophysical performance.

Synthetic Methodology and Scaffold Diversification

Academic and industrial laboratories engaged in developing new synthetic methods for heterocyclic chemistry or exploring chemical space through scaffold diversification will find 5,8-Epoxyimidazo[1,5-A]pyridine a compelling target. The presence of the strained epoxy group offers a site for novel ring-opening and functionalization reactions, enabling the creation of diverse compound libraries for biological screening or materials discovery [3].

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